molecular formula C11H13NO4S B2708396 (S)-1-Tosylazetidine-2-carboxylic acid CAS No. 39897-13-7

(S)-1-Tosylazetidine-2-carboxylic acid

Cat. No. B2708396
CAS RN: 39897-13-7
M. Wt: 255.29
InChI Key: PCZMDMOEFYSSGY-JTQLQIEISA-N
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Description

(S)-1-Tosylazetidine-2-carboxylic acid, also known as 1-Tosylazetidine-2-carboxylic acid or S-TAC, is an organic compound belonging to the class of azetidines. It is a colorless solid that is soluble in water and other polar solvents. This compound has been extensively studied due to its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Synthesis and Chemical Transformation

(S)-1-Tosylazetidine-2-carboxylic acid is utilized in various synthetic chemical transformations. One of its derivatives, methyl 1-tosylazetidine-2-carboxylate, is produced through the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate, which can then be converted to corresponding carboxylic acid and carbinol (Chen et al., 1967). Another study demonstrates the Lewis acid-mediated regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines by alcohols, producing various 1,3-amino ethers with good enantiomeric excess (Ghorai et al., 2007).

Rearrangement and Synthesis of Amino Acids

There is also research on the Cu(OTf)2-mediated ring-opening of 2-aryl-N-tosylazetidines followed by an unprecedented rearrangement to substituted achiral and chiral (E)-allylamines. This methodology is applied for synthesizing gamma-unsaturated-beta-amino acids (Ghorai et al., 2007).

Organic Synthesis

Further, the compound plays a role in the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and its derivatives, which are potential precursors for various organic compounds (Bauman & Duthaler, 1988).

Conformational Studies

In addition to synthetic applications, (S)-1-Tosylazetidine-2-carboxylic acid and its derivatives have been used to provide evidence for conformational isomerism, enhancing our understanding of the structural aspects of these compounds (Cromwell et al., 1980).

Interaction with Other Compounds

The interaction between derivatives of (S)-1-Tosylazetidine-2-carboxylic acid and other compounds, such as amino acids, has been studied. For instance, the complex crystals of 5-bromocytosine and N-tosyl-L-glutamic acid reveal interesting insights into molecular interactions (Ohki et al., 1976).

properties

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZMDMOEFYSSGY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Tosylazetidine-2-carboxylic acid

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